
6-Methoxypyrazine-2-carboxamide
Overview
Description
6-Methoxypyrazine-2-carboxamide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol . It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and has gained attention in scientific research due to its various applications in numerous fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxypyrazine-2-carboxamide typically involves the reaction of 6-methoxypyrazine-2-carboxylic acid with ammonia or an amine under suitable conditions. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, which then reacts with ammonia or an amine to form the carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives of pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Research has demonstrated that derivatives of 6-methoxypyrazine-2-carboxamide exhibit significant antibacterial properties. A study synthesized various hydrazide derivatives from 6-methoxypyrazine-2-carboxylic acid, which were tested against several bacterial strains. The results indicated that certain derivatives showed promising antibacterial activity, suggesting potential therapeutic uses in treating bacterial infections .
Antiviral Properties
The compound's derivatives have also been investigated for their antiviral activities. For instance, pyrazine derivatives have been noted for their effectiveness against RNA viruses, including coronaviruses. The mechanisms of action often involve the inhibition of viral replication through interference with RNA-dependent RNA polymerase (RdRp), a target for antiviral drug development . This highlights the potential of this compound in developing treatments for viral diseases.
Food Science Applications
Flavoring Agents
this compound and its derivatives are recognized as flavoring agents in the food industry. Pyrazines contribute to the savory and nutty flavors found in various foods and beverages. Their natural occurrence and biotransformation processes make them suitable for use as flavor enhancers .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in medicinal applications. Studies have indicated that modifications to the pyrazine ring can significantly alter biological activity, including selectivity towards specific biological targets such as P-glycoprotein (P-gp) transporters . This insight is essential for designing more effective derivatives with enhanced therapeutic profiles.
Data Tables and Case Studies
Case Study: Antiviral Activity Against COVID-19
A notable study highlighted the potential of pyrazine derivatives, including those related to this compound, in combating viral diseases such as COVID-19. The research focused on their mechanism of action, revealing that certain compounds could effectively inhibit viral replication by targeting RdRp, thus offering a pathway for developing new antiviral drugs .
Mechanism of Action
The mechanism of action of 6-Methoxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrazine derivatives are known to inhibit the synthesis of mycolic acids in mycobacteria, which are essential components of the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tuberculosis drug with a similar structure but different functional groups.
6-Chloropyrazine-2-carboxamide: Another pyrazine derivative with antimicrobial properties.
N-Benzylpyrazine-2-carboxamide: Studied for its biological activities, including antimycobacterial and antifungal effects.
Uniqueness
6-Methoxypyrazine-2-carboxamide is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to other pyrazine derivatives .
Biological Activity
6-Methoxypyrazine-2-carboxamide is a compound of significant interest within the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Profile
- Molecular Formula : C₆H₇N₃O₂
- Molecular Weight : 153.14 g/mol
- CAS Number : 36070-86-7
Synthesis
The synthesis of this compound typically involves the reaction of 6-methoxypyrazine-2-carboxylic acid with ammonia or an amine, often utilizing thionyl chloride to convert the carboxylic acid to an acid chloride, which then reacts with ammonia or an amine to form the carboxamide.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains, particularly Mycobacterium tuberculosis. The compound's mechanism involves inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to cell death .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
Compound | Minimum Inhibitory Concentration (MIC) |
---|---|
This compound | Comparable to Pyrazinamide (PZA) |
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 µg/mL |
Antiproliferative Activity
In vitro studies have demonstrated that derivatives of pyrazine compounds, including this compound, exhibit antiproliferative effects against various cancer cell lines. For example, certain derivatives show IC₅₀ values in the low micromolar range against breast cancer cells (MCF-7) and colon cancer cells (HCT116) .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
This compound | MCF-7 | 3.1 |
Derivative A | HCT116 | 4.4 |
Derivative B | HEK293 | 5.3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound disrupts the synthesis of mycolic acids in Mycobacterium tuberculosis, which is critical for maintaining bacterial integrity and viability . Additionally, some studies suggest that it may induce oxidative stress in cancer cells, contributing to its antiproliferative effects .
Case Studies
- Antimycobacterial Evaluation : A study assessed various pyrazine derivatives for their antimycobacterial activity. Compounds were tested against Mycobacterium tuberculosis, with several showing MIC values comparable to established treatments like PZA. This highlights the potential for developing new therapeutic agents from pyrazine derivatives .
- Antiproliferative Studies : In a comparative analysis involving multiple cancer cell lines, derivatives of this compound exhibited selective toxicity towards MCF-7 cells, indicating potential for targeted cancer therapies. The study emphasized structure-activity relationships (SAR) that could guide future modifications for enhanced efficacy .
Properties
IUPAC Name |
6-methoxypyrazine-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-5-3-8-2-4(9-5)6(7)10/h2-3H,1H3,(H2,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXPHCXTKJQYKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878897 | |
Record name | PYRAZINECARBOXAMIDE, 6-METHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36070-86-7 | |
Record name | 6-Methoxy-2-pyrazinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36070-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PYRAZINECARBOXAMIDE, 6-METHOXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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